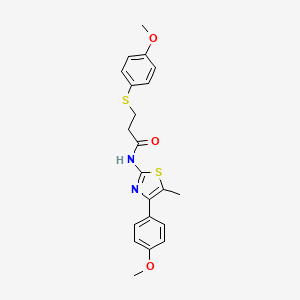
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiazole ring, methoxyphenyl groups, and a propanamide moiety. Its molecular formula is C18H20N2O3S, with a molecular weight of 348.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:
-
Anticancer Activity :
- Several derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting potential as anticancer agents .
- The presence of the methoxy group has been linked to enhanced activity due to its electron-donating properties, which may stabilize the compound's interaction with biological targets .
- Antimicrobial Effects :
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, including protease inhibition relevant to viral infections. Studies using fluorometric assays have shown that similar thiazole compounds can effectively inhibit SARS-CoV proteases, indicating potential antiviral applications .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Biological Targets : The thiazole moiety is known to interact with various proteins and enzymes through hydrophobic and hydrogen bonding interactions, which are critical for its anticancer and antimicrobial activities .
- Inhibition of Cell Proliferation : By targeting specific pathways involved in cell cycle regulation, this compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Case Studies
- Antitumor Activity Study :
- Antimicrobial Efficacy :
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | U251 (glioblastoma) | 1.61 | Apoptosis induction |
| 2 | WM793 (melanoma) | 1.98 | Cell cycle arrest |
| 3 | HT29 (colorectal) | 10-30 | Inhibition of proliferation |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Escherichia coli | 20 |
| C | Pseudomonas aeruginosa | 25 |
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-20(15-4-6-16(25-2)7-5-15)23-21(28-14)22-19(24)12-13-27-18-10-8-17(26-3)9-11-18/h4-11H,12-13H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQQSFDFLZYKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














